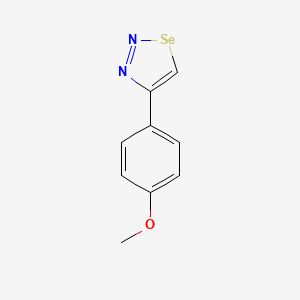

4-(4-Methoxyphenyl)-1,2,3-selenadiazole

Description

Properties

Molecular Formula |

C9H8N2OSe |

|---|---|

Molecular Weight |

239.14 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)selenadiazole |

InChI |

InChI=1S/C9H8N2OSe/c1-12-8-4-2-7(3-5-8)9-6-13-11-10-9/h2-6H,1H3 |

InChI Key |

MCJWDZFAZUUXHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C[Se]N=N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis Routes: Several synthetic routes exist for the preparation of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole. One common method involves the reaction of 4-methoxyphenylhydrazine with selenium dioxide (SeO2) under appropriate conditions. The reaction proceeds through the formation of an intermediate selenadiazole ring.

Industrial Production: While industrial-scale production methods may vary, laboratories typically synthesize this compound using the above-mentioned routes. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-1,2,3-selenadiazole undergoes various chemical reactions:

Oxidation: It can be oxidized to form selenoxide derivatives.

Reduction: Reduction of the selenadiazole ring yields corresponding selenol compounds.

Substitution: Substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents: Selenium dioxide (SeO), reducing agents, and nucleophiles.

Major Products: Selenoxides, selenols, and substituted derivatives.

Scientific Research Applications

This compound finds applications in various fields:

Chemistry: Used as a building block for the synthesis of other selenadiazoles and related compounds.

Biology: Investigated for potential bioactivity, including antimicrobial and antioxidant properties.

Medicine: Research explores its role in drug design and development.

Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism by which 4-(4-Methoxyphenyl)-1,2,3-selenadiazole exerts its effects remains an active area of study. It likely interacts with cellular targets, affecting redox processes and enzyme activities. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Electronic Comparison of Selected 1,2,3-Selenadiazoles

Table 2. Reactivity Comparison

Q & A

Basic Research Questions

Q. How is 4-(4-Methoxyphenyl)-1,2,3-selenadiazole synthesized, and what are the critical parameters for ensuring high yield?

- Methodology : The synthesis typically involves reacting aromatic ketones with p-toluenesulfonyl hydrazide to form tosylhydrazones, followed by regioselective cyclization with selenium dioxide (SeO₂) in glacial acetic acid under reflux. Key parameters include:

- Reaction time : Prolonged heating (6–8 hours) ensures complete cyclization.

- Solvent choice : Glacial acetic acid facilitates proton transfer and stabilizes intermediates.

- Stoichiometry : A 1:1 molar ratio of tosylhydrazone to SeO₂ minimizes side reactions.

Yields exceeding 80% are achievable under optimized conditions .

Q. What spectroscopic methods are employed to characterize this compound, and how do they confirm the structure?

- Techniques :

- ¹H/¹³C-NMR : Distinct aromatic proton signals at δ 7.2–8.1 ppm and methoxy group at δ 3.8 ppm. The selenadiazole ring carbons appear at ~160–170 ppm in ¹³C-NMR.

- FTIR : Stretching vibrations for C=N (1550–1600 cm⁻¹) and C-Se (600–700 cm⁻¹).

- Mass spectrometry : Molecular ion peaks ([M⁺]) matching the molecular formula (e.g., m/z 296 for C₉H₈N₂OSe).

- Elemental analysis : Confirms C, H, N, and Se content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic pathways are proposed for the thermal decomposition of this compound, and how do experimental data support these pathways?

- Mechanism : Gas-phase pyrolysis (400–500°C) initiates with nitrogen extrusion, forming a selenoketene biradical intermediate. This intermediate undergoes cyclization or reacts with nucleophiles.

- Evidence :

- FTIR/NMR : Detection of selenoketene derivatives (C=Se stretches at ~1200 cm⁻¹) and aryl selenides.

- Product yields : Selenoketenes dominate (60–75% yield), with minor byproducts like selenophenyl derivatives .

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

- Structural insights :

- Geometry : The selenadiazole ring exhibits bond lengths of Se–N (1.80–1.85 Å) and N–N (1.30–1.35 Å), consistent with aromatic delocalization.

- Hydrogen bonding : Methoxy oxygen participates in C–H···O interactions (2.8–3.0 Å), stabilizing the crystal lattice.

- Packing : Planar stacking of aromatic rings facilitates π-π interactions, influencing solubility and solid-state stability .

Q. What in vitro biological activities have been observed for this compound derivatives, and what structural features correlate with efficacy?

- Bioactivity :

- Anticancer : Hybrid derivatives (e.g., benzo-selenadiazole-isoxazole) show IC₅₀ values of 10–20 µM against HT-1080 fibrosarcoma and MCF-7 breast cancer cells.

- Antimicrobial : 4-(α-tocopheryl)-substituted derivatives exhibit moderate Gram-positive antibacterial activity (MIC: 25–50 µg/mL).

- Structure-activity relationship :

- Electron-withdrawing substituents (e.g., -Cl) enhance apoptosis via caspase-3/7 activation.

- Bulky groups (e.g., naphthyl) improve membrane permeability .

Q. How do substituents on the phenyl ring of 1,2,3-selenadiazoles influence their chemical reactivity and product formation in cyclization reactions?

- Substituent effects :

- Electron-withdrawing groups (EWGs) : Nitro (-NO₂) at the para position accelerates intramolecular SNAr reactions (e.g., forming selenophenes).

- Electron-donating groups (EDGs) : Methoxy (-OMe) reduces cyclization efficiency, favoring selenoamide formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.